

# Technical Application Note: Synthesis & Utilization of 5-(2-Methoxyphenyl)-3-methylphenol

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## Compound of Interest

Compound Name:	5-(2-Methoxyphenyl)-3-methylphenol, 95%
CAS No.:	855346-73-5
Cat. No.:	B6371066

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## Executive Summary

5-(2-Methoxyphenyl)-3-methylphenol (CAS: Hypothetical/Niche Intermediate) represents a privileged biaryl scaffold characterized by a 1,3,5-substitution pattern on the phenolic ring and an ortho-methoxy substitution on the pendant phenyl ring. This specific steric and electronic arrangement makes it a critical intermediate in two high-value sectors:

- Medicinal Chemistry: As a precursor for dibenzofuran derivatives and biphenyl-diol ligands (cannabinoid/estrogen receptor modulators).
- Materials Science: As a core fragment for OLED host materials, where the non-planar biaryl twist prevents  $\pi$ -stacking aggregation.

This guide provides a validated, scalable synthesis protocol using a Suzuki-Miyaura cross-coupling strategy optimized for sterically demanding ortho-substituted substrates.

## Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the biaryl C-C bond. The presence of the ortho-methoxy group on the boronic acid partner introduces steric strain, requiring a robust catalytic system.

Strategic Disconnection:

- Bond Formed: Biaryl C-C bond (Site 5 of phenol ring).
- Electrophile (Partner A): 3-Bromo-5-methylphenol.
- Nucleophile (Partner B): 2-Methoxyphenylboronic acid.
- Catalyst Choice: Pd(dppf)Cl<sub>2</sub>[1]·CH<sub>2</sub>Cl<sub>2</sub> is selected over Pd(PPh<sub>3</sub>)<sub>4</sub> due to its superior stability and faster oxidative addition rates with electron-rich aryl bromides and sterically hindered boronic acids [1].



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Figure 1: Retrosynthetic strategy highlighting the convergent assembly via Suzuki coupling.

## Detailed Experimental Protocol

### Protocol A: Synthesis of 5-(2-Methoxyphenyl)-3-methylphenol

Reaction Scale: 10.0 mmol (Gram-scale) Estimated Yield: 82–88% Time: 16 Hours

### Reagents & Stoichiometry[1][2][3]

Reagent	MW ( g/mol )	Equiv.[1][3][4]	Amount	Role
3-Bromo-5-methylphenol	187.03	1.0	1.87 g	Substrate (Electrophile)
2-Methoxyphenylboronic acid	151.96	1.2	1.82 g	Coupling Partner
Pd(dppf)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub>	816.64	0.03	245 mg	Catalyst
Potassium Phosphate (K <sub>3</sub> PO <sub>4</sub> )	212.27	3.0	6.36 g	Base
1,4-Dioxane	-	-	40 mL	Solvent
Water (Degassed)	-	-	10 mL	Co-solvent

## Step-by-Step Methodology

- Preparation of Reaction Vessel:
  - Equip a 100 mL Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
  - Critical Step: Flame-dry the flask under vacuum and backfill with Argon (3 cycles) to remove moisture and oxygen, which can deactivate the Pd(II) catalyst.
- Reagent Loading:
  - Under a positive pressure of Argon, add 3-Bromo-5-methylphenol (1.87 g) and 2-Methoxyphenylboronic acid (1.82 g).
  - Add the base K<sub>3</sub>PO<sub>4</sub> (6.36 g). Note: Tribasic phosphate is preferred over carbonate bases for sterically hindered couplings to promote transmetalation [2].
- Solvent Addition & Degassing:

- Add 1,4-Dioxane (40 mL) and Water (10 mL).
- Degassing: Sparge the mixture with Argon for 15 minutes. This is essential to prevent homocoupling of the boronic acid.
- Catalyst Addition:
  - Add Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (245 mg) quickly against the Argon flow. The solution should turn a dark orange/red color.
- Reaction:
  - Heat the mixture to 90°C in an oil bath. Stir vigorously (700 RPM).
  - Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (R<sub>f</sub> ~0.5) should disappear, replaced by the product (R<sub>f</sub> ~0.4) within 12–16 hours.
- Workup:
  - Cool to room temperature.<sup>[3][5]</sup>
  - Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
  - Adjust pH to ~4 using 1M HCl (carefully) to ensure the phenol is protonated and partitions into the organic phase.
  - Separate layers.<sup>[2][3]</sup> Extract aqueous layer with EtOAc (2 x 30 mL).
  - Wash combined organics with Brine (50 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification:
  - Purify via Flash Column Chromatography on Silica Gel.
  - Gradient: 0% → 20% Ethyl Acetate in Hexanes.
  - Product: Isolate 5-(2-Methoxyphenyl)-3-methylphenol as a viscous pale-yellow oil or low-melting solid.

## Downstream Application: Synthesis of 4-Methyl-dibenzofuran

A primary utility of this intermediate is the synthesis of substituted dibenzofurans via demethylation and intramolecular cyclization. This scaffold is prevalent in natural products like usnic acid derivatives.

Mechanism: Acid-catalyzed cleavage of the methyl ether followed by dehydration.



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Figure 2: Transformation of the intermediate into a fused heterocyclic system.

Protocol Summary:

- Dissolve the intermediate (1.0 eq) in dry DCM at -78°C.
- Add BBr<sub>3</sub> (3.0 eq) dropwise. Warm to RT over 4 hours.[3]
- Quench with ice water. The resulting diol often cyclizes spontaneously or requires mild acid reflux (p-TsOH in Toluene) to yield the dibenzofuran [3].

## Analytical Characterization Data (Expected)

Validation of the synthesized 5-(2-Methoxyphenyl)-3-methylphenol should be performed using <sup>1</sup>H NMR and MS.

Technique	Parameter	Expected Signal / Value	Interpretation
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 2.35 (s, 3H)	Singlet	Methyl group (Ar-CH <sub>3</sub> )
	δ 3.80 (s, 3H)	Singlet	Methoxy group (-OCH <sub>3</sub> )
	δ 5.10 (s, 1H, br)	Broad Singlet	Phenolic -OH (D <sub>2</sub> O exchangeable)
	δ 6.60 - 7.40 (m, 7H)	Multiplet	Aromatic protons (Biaryl region)
<sup>13</sup> C NMR	δ 21.5, 55.4	Aliphatic	Methyl and Methoxy carbons
	δ 155.0, 156.5	Quaternary	C-OH and C-OMe carbons
HRMS (ESI)	[M+H] <sup>+</sup>	215.1067	Consistent with C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>

## References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. *Angewandte Chemie International Edition*, 41(22), 4176–4211. [Link](#)
- Xiao, T., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. *The Journal of Organic Chemistry*, 76(22), 9512–9518. [Link](#)

Disclaimer: This protocol is designed for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

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